3-amino-4-fluoro-N-methoxy-N-methylbenzamide
Description
3-Amino-4-fluoro-N-methoxy-N-methylbenzamide is a benzamide derivative characterized by an amino group at position 3, a fluorine atom at position 4, and an N-methoxy-N-methylamide substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves amide coupling reactions, as seen in analogous compounds (e.g., DCC/HOBt-mediated coupling in ).
Properties
IUPAC Name |
3-amino-4-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDHQRPZYNBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243740 | |
| Record name | Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774238-92-5 | |
| Record name | Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774238-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-amino-4-fluoro-N-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-amino-4-fluoroaniline is acylated with N-methoxy-N-methylbenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the fluoro substituent or to modify the methoxy group.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: 3-nitro-4-fluoro-N-methoxy-N-methylbenzamide.
Reduction: 3-amino-4-hydroxy-N-methoxy-N-methylbenzamide.
Substitution: 3-amino-4-alkoxy-N-methoxy-N-methylbenzamide (where alkoxy is derived from the nucleophile used).
Scientific Research Applications
3-amino-4-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and their implications:
Biological Activity
3-Amino-4-fluoro-N-methoxy-N-methylbenzamide (CAS No. 774238-92-5) is a synthetic organic compound characterized by its unique combination of functional groups, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11FN2O2. The compound features:
- An amino group (-NH2)
- A fluoro substituent (-F)
- A methoxy group (-OCH3)
- A methyl group (-CH3) attached to a benzamide core.
This structural configuration enhances the compound's stability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects in biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent.
- Neurological Effects : Investigations into its role as a GPR52 agonist have highlighted its potential in modulating dopaminergic signaling, which may be beneficial in treating psychotic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Model/Method Used | Result/Observation |
|---|---|---|
| Anti-inflammatory | In vitro assays | Significant reduction in pro-inflammatory cytokines |
| Anticancer | MTT assay on cancer cell lines | IC50 values ranging from 10 µM to 30 µM across lines |
| Neurological | GPR52 receptor assays | EC50 = 30 nM; modulation of hyperlocomotion in mice |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory potential of this compound, researchers utilized human macrophage cell lines. The compound was found to significantly inhibit the production of TNF-alpha and IL-6, key mediators of inflammation.
Case Study 2: Anticancer Activity
A series of experiments were conducted on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
Case Study 3: Neurological Implications
Research into the compound's interaction with GPR52 revealed that it could modulate dopaminergic signaling pathways. In vivo experiments demonstrated that administration reduced methamphetamine-induced hyperactivity in mice, suggesting potential applications in treating schizophrenia or other psychotic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
